molecular formula C6H8F2O2 B1458729 (R)-3,3-difluorocyclopentanecarboxylic acid CAS No. 1352621-96-5

(R)-3,3-difluorocyclopentanecarboxylic acid

Cat. No. B1458729
M. Wt: 150.12 g/mol
InChI Key: DXLZFZGHXIZHFB-SCSAIBSYSA-N
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Description

Typically, a description of a chemical compound includes its molecular formula, structure, and other identifiers like CAS number, IUPAC name, etc.



Synthesis Analysis

This involves understanding the chemical reactions or processes used to synthesize the compound. It may include starting materials, reaction conditions, catalysts, yields, and purification methods.



Molecular Structure Analysis

This involves the study of the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry are often used.



Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the reaction mechanism, the conditions under which the reaction occurs, the products formed, and the rate of the reaction.



Physical And Chemical Properties Analysis

This involves studying properties like solubility, melting point, boiling point, acidity or basicity (pKa), optical activity, etc.


Scientific Research Applications

Deoxyfluorination of Carboxylic Acids

  • The development of bench-stable fluorination reagents, such as 3,3-Difluoro-1,2-diphenylcyclopentene (CpFluor), has been highlighted for its efficiency in the deoxyfluorination of carboxylic acids. This method facilitates the transformation of various carboxylic acids into acyl fluorides under neutral conditions, showcasing a pathway that could be applicable to (R)-3,3-difluorocyclopentanecarboxylic acid for the synthesis of acyl fluorides or amidation products (Wang et al., 2021).

Environmental Monitoring and Remediation

  • The use of chemosensors for detecting metal ions in environmental samples demonstrates the application of fluorinated compounds in environmental monitoring. While the study primarily focuses on thiophene-2-carboxylic acid hydrazide-based chemosensors, the principles could extend to the use of fluorinated cyclopentanecarboxylic acids in designing sensitive and selective probes for environmental pollutants (Tekuri & Trivedi, 2017).

Photocatalytic Degradation of Pollutants

  • Research into the photocatalytic decomposition of persistent pollutants, such as perfluorooctanoic acid (PFOA), using composite catalysts suggests a potential application for fluorinated carboxylic acids in the degradation of environmental contaminants. The effectiveness of TiO2-reduced graphene oxide composites could inform strategies for degrading or modifying (R)-3,3-difluorocyclopentanecarboxylic acid-based pollutants (Gómez-Ruiz et al., 2018).

Catalysis and Chemical Synthesis

  • The synthesis of environmentally relevant fluorinated surfactants highlights the ongoing interest and challenges in producing fluorinated compounds, including carboxylic acids, for various industrial applications. This review underscores the significance of synthetic methodologies for fluorinated compounds, potentially relevant to the synthesis and application of (R)-3,3-difluorocyclopentanecarboxylic acid in creating novel materials or chemicals (Lehmler, 2005).

Advanced Materials and Applications

  • In the field of dye-sensitized solar cells, the development of new photosensitizers with specific structural features, such as polycyclic aromatic hydrocarbons, demonstrates the role of specialized chemical entities in achieving high efficiency and stability in solar energy conversion. The principles of designing such compounds could be relevant to the exploration of (R)-3,3-difluorocyclopentanecarboxylic acid derivatives for advanced material applications (Ren et al., 2018).

Safety And Hazards

This involves understanding the potential risks associated with the compound, including toxicity, flammability, environmental impact, and precautions for handling and storage.


Future Directions

This involves identifying areas of further research or potential applications of the compound.


For a specific compound, these aspects would be studied using a combination of experimental techniques and theoretical calculations, and the results would be reported in scientific literature. Therefore, analyzing all relevant papers is crucial for a comprehensive understanding of the compound. However, the availability of such information largely depends on how extensively the compound has been studied.


I hope this general information is helpful. If you have a different compound or a more specific question, feel free to ask!


properties

IUPAC Name

(1R)-3,3-difluorocyclopentane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8F2O2/c7-6(8)2-1-4(3-6)5(9)10/h4H,1-3H2,(H,9,10)/t4-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXLZFZGHXIZHFB-SCSAIBSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC1C(=O)O)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(C[C@@H]1C(=O)O)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-3,3-difluorocyclopentanecarboxylic acid

Synthesis routes and methods I

Procedure details

To a solution of (S)-1-phenylethyl 3,3-difluorocyclopentanecarboxylate (diastereomer-1 or diastereomer-2, 0.15 g) in ethanol (5 mL) was added 10% Pd—C. The reaction mixture was stirred at rt under H2 for 16 h. The reaction mixture was filtered and the filtrate was concentrated to afford corresponding enantiomers of 3,3-difluorocyclopentanecarboxylic acid. 1H NMR (400 MHz, METHANOL-d4) ppm 2.97-3.08 (1H, m), 2.28-2.41 (2H, m), 1.93-2.23 (4H, m).
Name
(S)-1-phenylethyl 3,3-difluorocyclopentanecarboxylate
Quantity
0.15 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

To a stirred solution of Intermediate 332B (0.07 g, 0.291 mmol) in EtOAc (2 mL) was added 10% Pd/C (0.016 g, 0.015 mmol) and the resulting mixture was stirred for 16 h under an atmosphere of hydrogen (15 psi, balloon pressure). The reaction mixture was filtered through a pad of CELITE® and the filter cake was washed with EtOAc. The combined filtrate was concentrated under reduced pressure to afford Intermediate 332C as a colorless oil (0.035 g, 76% yield). 1H NMR (400 MHz, DMSO-d6) δ ppm 12.41 (br. s., 1H), 3.04-2.94 (m, 1H), 2.39-2.23 (m, 2H), 2.20-2.01 (m, 3H), 1.95-1.84 (m, 1H).
Name
Intermediate 332B
Quantity
0.07 g
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
0.016 g
Type
catalyst
Reaction Step One
Yield
76%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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